2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2/c1-11(2)19-15-9-4-3-8-14(15)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZNOXAEZXXOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole typically involves the cyclization of 1,2-phenylenediamine with 3-bromobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, usually in acetic acid, at elevated temperatures (around 85°C) for several hours . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazoles with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include N-oxides and amines, respectively.
Scientific Research Applications
2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of organic semiconductors and other functional materials.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations :
- N1 Substituents : The isopropyl group in the target compound balances steric bulk and synthetic accessibility (77% yield) , whereas adamantyl (BZ3) and benzhydryl (48) groups require harsher conditions but offer enhanced stability .
Physicochemical Properties
Table 2 : Comparative physicochemical data.
Biological Activity
The compound 2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole is a derivative of benzimidazole, which has garnered attention due to its potential biological activities, particularly in antimicrobial and antiproliferative contexts. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial properties, antiproliferative effects, and underlying mechanisms.
Chemical Structure and Properties
2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole features a brominated phenyl group and an isopropyl substituent, which are believed to enhance its lipophilicity and biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including 2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole.
Minimum Inhibitory Concentration (MIC) Findings:
- The compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In vitro studies report MIC values ranging from 4 to 16 µg/mL against these pathogens .
- Additionally, it shows antifungal activity against Candida albicans with comparable MIC values .
Table 1: Antimicrobial Activity of 2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Candida albicans | 16 |
Antiproliferative Effects
The antiproliferative activity of benzimidazole derivatives is well-documented. Studies indicate that 2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole exhibits cytotoxic effects on cancer cell lines.
Cell Line Studies:
- The compound was tested against the MDA-MB-231 breast cancer cell line, showing an IC50 value of approximately 16.38 µM , indicating significant antiproliferative activity .
- It has been noted that the presence of lipophilic groups enhances cellular uptake and cytotoxicity, suggesting that the isopropyl and bromophenyl substitutions play a crucial role in its effectiveness .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 16.38 |
| A549 (Lung cancer) | >100 |
The mechanism by which 2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole exerts its biological effects appears to involve several pathways:
- Induction of Apoptosis: Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
- Inhibition of Biofilm Formation: The compound also demonstrates potential in inhibiting biofilm formation in bacterial strains, which is crucial for treating chronic infections .
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:
- Case Study on Anticancer Activity: A study involving a series of benzimidazole derivatives showed that compounds with similar structures to 2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole exhibited significant reductions in tumor size in xenograft models.
- Clinical Evaluation for Antimicrobial Resistance: A clinical trial assessed the effectiveness of benzimidazole derivatives in patients with resistant bacterial infections, highlighting their role as potential alternatives to traditional antibiotics.
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole?
Answer:
The compound is synthesized via oxidative cyclization between N1-phenylbenzene-1,2-diamine and 3-bromo-2-methylbenzaldehyde under controlled conditions (e.g., solvent choice, catalyst, and temperature). Key steps include:
- Pd-catalyzed cross-coupling for regioselective bromophenyl incorporation (e.g., Ullmann reaction with CuI/ligand systems) .
- Acid-mediated cyclization to form the benzimidazole core, typically using glacial acetic acid or polyphosphoric acid .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol .
Critical parameters : Reaction time (12–24 hrs), temperature (70–110°C), and anhydrous conditions to avoid byproducts.
Basic: How to confirm the structural integrity of 2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole experimentally?
Answer:
Use a multi-technique approach :
- NMR spectroscopy :
- ¹H NMR : Look for imidazole NH proton (~δ 12–13 ppm, broad singlet) and isopropyl CH3 protons (δ 1.2–1.5 ppm, doublet) .
- ¹³C NMR : Confirm bromophenyl C-Br coupling (JC-Br ~40 Hz) at ~δ 120–130 ppm .
- HRMS : Verify molecular ion [M+H]+ with <2 ppm error .
- Single-crystal X-ray diffraction : Resolve dihedral angles between benzimidazole and bromophenyl rings (e.g., ~61° deviation observed in analogous structures) .
Advanced: How can density functional theory (DFT) predict electronic and optical properties of this compound?
Answer:
Methodology :
- B3LYP/6-31G *: Optimize geometry and compute HOMO-LUMO gaps to assess charge-transfer efficiency .
- Time-dependent DFT (TD-DFT) : Simulate UV-Vis spectra (e.g., λmax ~300–350 nm for π→π* transitions) .
- Natural bond orbital (NBO) analysis : Quantify hyperconjugation effects (e.g., C-Br σ→σ* interactions) .
Validation : Compare computed dipole moments and vibrational frequencies (IR/Raman) with experimental data .
Advanced: What role does the bromophenyl substituent play in modulating biological activity?
Answer:
The 3-bromo group enhances:
- Lipophilicity : Improves membrane permeability (logP increases by ~0.5–1.0 units) .
- Antimicrobial activity : Halogenation disrupts bacterial membrane integrity (e.g., MIC ~8–16 µg/mL against S. aureus) .
- DNA intercalation : Bromine’s electronegativity stabilizes π-stacking with DNA base pairs .
SAR studies : Replace bromine with Cl/F to compare potency and selectivity .
Advanced: How to resolve contradictions in spectroscopic data during structural characterization?
Answer:
Common pitfalls and solutions :
- Impurity peaks in NMR : Use deuterated DMSO or CDCl3 to suppress water/O₂ artifacts .
- Tautomerism in benzimidazole : Perform variable-temperature NMR to identify equilibrium states (e.g., N-H vs. N-alkyl tautomers) .
- Crystallographic disorder : Refine X-ray data with SHELXL (ADPs < 0.05 Ų for heavy atoms) .
Advanced: What applications does this compound have in OLEDs or optoelectronic materials?
Answer:
The electron-deficient bromophenyl moiety enhances:
- Electron transport : Acts as an n-type host in blue OLEDs (external quantum efficiency >20%) .
- Thermal stability : High glass transition temperature (Tg >150°C) prevents phase separation .
Device integration : Co-deposit with Ir(ppy)₃ phosphors for narrowband emission (FWHM <30 nm) .
Advanced: What challenges arise in X-ray crystallography of halogenated benzimidazoles?
Answer:
Key challenges :
- Crystal packing : Bulky isopropyl groups reduce symmetry (triclinic P1̄ common) .
- Halogen bonding : Br···N interactions (3.0–3.5 Å) complicate refinement; use Hirshfeld surface analysis to quantify contacts .
Mitigation : Grow crystals via slow evaporation (CHCl3/EtOH) and collect data at 100 K to minimize thermal motion .
Advanced: How to design structure-activity relationship (SAR) studies for halogen-substituted analogs?
Answer:
Approach :
- Synthetic diversification : Introduce Cl, F, or I at the 3-position via Suzuki-Miyaura coupling .
- In silico screening : Dock analogs into target proteins (e.g., p97 ATPase) using AutoDock Vina .
- Pharmacokinetic profiling : Measure LogD (octanol/water) and metabolic stability in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
